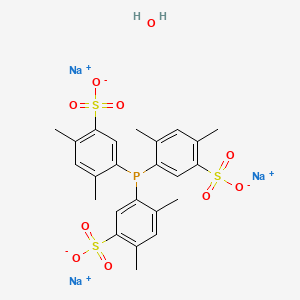
Tris(4,6-dimethyl-3-sulfonatophenyl)phosphine trisodium salt hydrate, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(4,6-dimethyl-3-sulfonatophenyl)phosphine trisodium salt hydrate, 97% (hereafter referred to as TDSPPTSH) is a water-soluble phosphine salt that is used in a variety of scientific research applications. TDSPPTSH is an important tool for chemical synthesis, as it can be used to synthesize a variety of compounds. It is also used in biochemical and physiological studies, as it has been found to have a range of effects on different systems.
Wissenschaftliche Forschungsanwendungen
TDSPPTSH has a variety of scientific research applications. It is used as a catalyst in organic synthesis, as it can be used to synthesize a variety of compounds. It is also used in biochemical and physiological studies, as it has been found to affect the activity of enzymes, hormones, and other biological molecules. In addition, TDSPPTSH has been used as a reagent in analytical chemistry, as it can be used to detect the presence of certain compounds.
Wirkmechanismus
The mechanism of action of TDSPPTSH is not fully understood. It is believed that the phosphine group of the molecule binds to certain enzymes and hormones, which then alters their activity. This can lead to changes in biochemical and physiological processes. In addition, TDSPPTSH may also interact with other molecules, such as DNA and proteins, which can also lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
TDSPPTSH has been found to have a range of biochemical and physiological effects. It has been found to affect the activity of enzymes, hormones, and other biological molecules. In addition, it has been found to affect the expression of genes and proteins, as well as the production of certain metabolites. It has also been found to affect cell proliferation and differentiation, as well as the metabolism of certain compounds.
Vorteile Und Einschränkungen Für Laborexperimente
TDSPPTSH has several advantages for use in laboratory experiments. It is water-soluble, which makes it easy to use in aqueous solutions. In addition, it is relatively stable and can be stored for long periods of time. It is also relatively inexpensive and easy to obtain. However, TDSPPTSH also has some limitations. It is not very soluble in organic solvents, which can make it difficult to use in certain experiments. In addition, it is not very reactive, so it may not be suitable for certain types of reactions.
Zukünftige Richtungen
There are a number of potential future directions for TDSPPTSH research. One potential direction is to further investigate its mechanism of action and its effects on biochemical and physiological processes. Another potential direction is to develop new methods for synthesizing TDSPPTSH and other related compounds. In addition, further research could be conducted to explore the potential applications of TDSPPTSH in other areas, such as drug discovery and drug delivery. Finally, further research could be conducted to explore the potential toxicity of TDSPPTSH and other related compounds.
Synthesemethoden
TDSPPTSH is synthesized by the reaction of 3-sulfonatophenol and 4,6-dimethylphenylphosphine. The reaction requires an acidic medium and is usually conducted in an aqueous solution of an acid, such as hydrochloric acid. The reaction is usually conducted at room temperature, but it can be conducted at higher temperatures if desired. The reaction produces a mixture of products, including TDSPPTSH and other phosphine salts. The mixture is then purified by recrystallization and the desired product is isolated.
Eigenschaften
IUPAC Name |
trisodium;5-bis(2,4-dimethyl-5-sulfonatophenyl)phosphanyl-2,4-dimethylbenzenesulfonate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27O9PS3.3Na.H2O/c1-13-7-16(4)22(35(25,26)27)10-19(13)34(20-11-23(36(28,29)30)17(5)8-14(20)2)21-12-24(37(31,32)33)18(6)9-15(21)3;;;;/h7-12H,1-6H3,(H,25,26,27)(H,28,29,30)(H,31,32,33);;;;1H2/q;3*+1;/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWMFZIYNLEWAE-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1P(C2=CC(=C(C=C2C)C)S(=O)(=O)[O-])C3=CC(=C(C=C3C)C)S(=O)(=O)[O-])S(=O)(=O)[O-])C.O.[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Na3O10PS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(4,6-dimethyl-3-sulfanatophenyl)phosphine trisodium salt hydrate | |
CAS RN |
443150-11-6 |
Source


|
| Record name | Tris(4,6-dimethyl-3-sulfonatophenyl)phosphine trisodium salt hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]Ru(II)Cl2, 95%](/img/structure/B6338423.png)
![Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II)dichloride, 95%](/img/structure/B6338426.png)

(2-dicyclohexylphosphinophenyl)methane, 97%](/img/structure/B6338438.png)
![(1S,2S)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine, 97%](/img/structure/B6338443.png)